

# Part 1: (S)-2-Aminobutanamide Hydrochloride

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## Compound of Interest

Compound Name: *4-Aminobutanamide hydrochloride*

Cat. No.: B020151

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(S)-2-Aminobutanamide hydrochloride is a critical chiral intermediate, primarily utilized in the synthesis of the anti-epileptic drug Levetiracetam.<sup>[1][2]</sup> Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

## Quantitative Data

The physical and chemical properties of (S)-2-Aminobutanamide hydrochloride are summarized in the table below.

Property	Value	References
CAS Number	7682-20-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>11</sub> ClN <sub>2</sub> O	<a href="#">[4]</a>
Molecular Weight	138.60 g/mol	<a href="#">[3]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	259-263 °C	
Optical Activity	[ $\alpha$ ] <sub>22</sub> /D +24° (c = 1 in H <sub>2</sub> O)	<a href="#">[6]</a>
Solubility	Soluble in water	<a href="#">[5]</a>
Storage	Room temperature, away from light	<a href="#">[7]</a>

## Experimental Protocols

### 1. Synthesis of (S)-2-Aminobutanamide Hydrochloride from Methyl 2-Bromobutyrate

This protocol describes a common method for synthesizing racemic 2-aminobutanamide followed by chiral resolution.[2][8]

- Step 1: Ammoniation to form DL-2-Aminobutanamide
  - A solution of 25% ammonia in methanol is cooled to below 10°C in a reaction vessel.
  - Methyl 2-bromobutyrate is added dropwise over 2-3 hours while maintaining the temperature.
  - The sealed reactor is stirred at 20°C for 38-42 hours until the starting material is consumed (monitored by sampling).
  - The solvent is removed by evaporation under reduced pressure to yield a white solid.
  - Anhydrous isopropanol is added, and the mixture is refluxed for 2 hours, then cooled to 10°C and filtered to remove ammonium bromide.
  - The filtrate is concentrated to yield crude DL-2-aminobutanamide as an oil.[8]
- Step 2: Chiral Resolution with L-Tartaric Acid
  - The crude DL-2-aminobutanamide oil is dissolved in methanol.
  - L-tartaric acid is slowly added to the solution, with the molar ratio of aminobutanamide to tartaric acid being approximately 15:8 to 16:8.
  - The mixture is cooled to room temperature, allowing for the precipitation of the crude diastereomeric salt.
  - The solid is collected by filtration.[8]
- Step 3: Liberation and Salification to (S)-2-Aminobutanamide Hydrochloride
  - The filtered crude salt is suspended in methanol.

- Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH reaches 1-2.
- The mixture is cooled to room temperature, and the resulting precipitate is filtered.
- The solid is washed with a small amount of cold methanol and dried to yield (S)-2-Aminobutanamide hydrochloride.[\[8\]](#)

## 2. Synthesis of Levetiracetam

(S)-2-Aminobutanamide hydrochloride is the key starting material for the synthesis of Levetiracetam.[\[9\]](#)

- Step 1: N-Acylation

- (S)-2-Aminobutanamide hydrochloride (1.0 eq) is suspended in an anhydrous aprotic solvent such as acetone or acetonitrile.
- A base, typically triethylamine or potassium carbonate, is added to neutralize the hydrochloride.
- The mixture is cooled to 0-5°C.
- 4-chlorobutyryl chloride (1.0-1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.[\[9\]](#)

- Step 2: Cyclization

- The resulting N-acylated intermediate is treated with a base, such as potassium hydroxide, in a solvent like dichloromethane to induce intramolecular cyclization, forming the pyrrolidinone ring of Levetiracetam.[\[9\]](#)

## 3. Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess of (S)-2-aminobutanamide is critical. A reverse-phase chiral HPLC method has been developed for this purpose.[\[10\]](#)[\[11\]](#)

- Chromatographic Conditions:

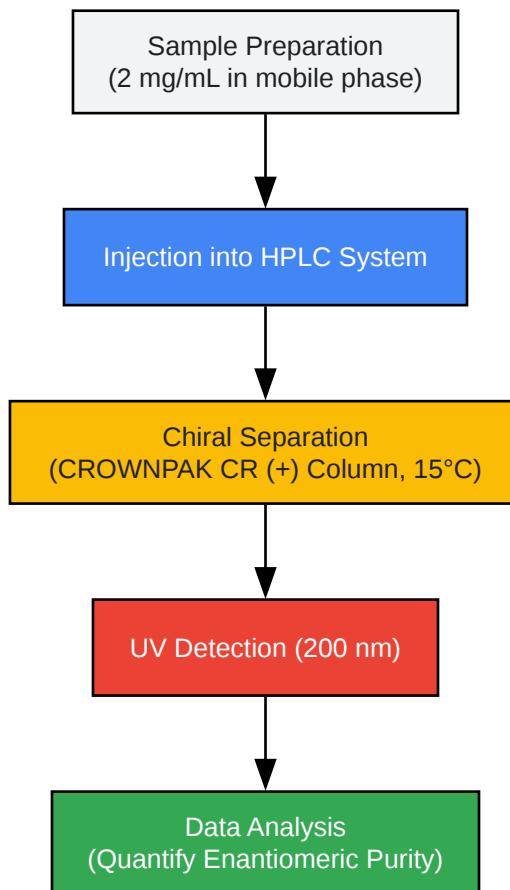
- Column: CROWNPAK CR (+) column (150 mm × 4.0 mm, 5 µm particle size).[11]
- Mobile Phase: 0.05% Perchloric acid solution.[10][11]
- Flow Rate: 0.3 mL/min.[10]
- Column Temperature: 15 °C.[10]
- Detection: UV at 200 nm.[10]
- Sample Preparation:
  - Prepare a sample solution of 2 mg/mL in the mobile phase.[11]
- Procedure:
  - Equilibrate the column with the mobile phase.
  - Inject the sample solution.
  - Monitor the chromatogram for the separation of the (S) and (R) enantiomers.
  - The method is validated for precision, accuracy, and robustness, with a limit of detection of 0.0002 mg/mL and a limit of quantification of 0.0005 mg/mL for the (R)-isomer.[10]

## Visualizations



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Caption: Synthesis pathway of Levetiracetam.



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Caption: Experimental workflow for chiral HPLC analysis.

## Part 2: 4-Aminobutanamide (Gabamide)

4-Aminobutanamide, also known as Gabamide, is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[12] While not as prominent in current drug manufacturing as its 2-amino isomer, its structural relationship to GABA makes it a compound of interest for neuroscience research.

## Quantitative Data

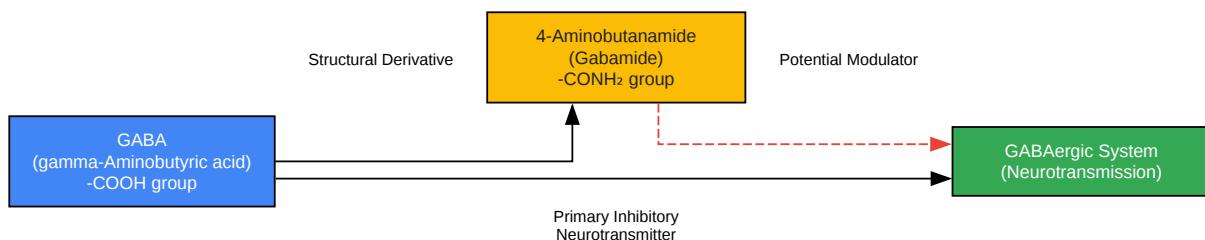
The key properties of 4-Aminobutanamide are presented below.

Property	Value	References
CAS Number	3251-08-9	<a href="#">[13]</a>
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[13]</a> <a href="#">[14]</a>
Molecular Weight	102.14 g/mol	<a href="#">[13]</a> <a href="#">[14]</a>
Synonyms	Gabamide, 4- Aminobutyramide, gamma- Aminobutyric acid amide	<a href="#">[13]</a> <a href="#">[15]</a>
Solubility	Highly soluble in water and polar solvents; less soluble in non-polar organic solvents.	<a href="#">[12]</a>

## Biological Relevance

4-Aminobutanamide is structurally analogous to GABA, featuring an amide group in place of GABA's carboxylic acid. This modification can alter its pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its affinity for GABA receptors. Its potential as a GABA pro-drug or a modulator of the GABAergic system is an area of research interest for its possible neuroprotective effects.[\[12\]](#)

## Visualization



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Caption: Logical relationship of 4-Aminobutanamide to GABA.

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